rac-Rotigotine-d3 Methyl Ether Amide is a stable isotope-labeled compound derived from Rotigotine, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. The presence of deuterium atoms in its structure enhances its utility in various analytical and research applications, particularly in pharmacokinetics and metabolic studies. This compound is significant for its ability to mimic the effects of dopamine by activating dopamine receptors in the brain, which are crucial for motor control and other neurological functions .
The compound was developed from Rotigotine, which was initially licensed by Aderis Pharmaceuticals to Schwarz Pharma in 1998. Rotigotine received approval from the European Medicines Agency in 2006 and the FDA in 2007 for therapeutic use but faced recalls due to delivery issues. The stable isotope version, rac-Rotigotine-d3 Methyl Ether Amide, is utilized mainly in research settings .
The synthesis of rac-Rotigotine-d3 Methyl Ether Amide typically involves several key steps starting from Rotigotine. The process incorporates deuterated reagents and solvents to ensure that deuterium is integrated into the final product. Common synthetic routes include:
The production process is optimized for high yield and purity, often employing advanced purification techniques like high-performance liquid chromatography (HPLC). The synthesis must adhere to strict regulatory guidelines to ensure quality control.
The molecular formula of rac-Rotigotine-d3 Methyl Ether Amide can be represented as , where the deuterium atoms replace hydrogen atoms in the structure. This modification enhances its stability and analytical properties.
The structural characteristics allow it to effectively mimic the action of dopamine within biological systems .
rac-Rotigotine-d3 Methyl Ether Amide can undergo various chemical transformations, including:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions for these reactions vary based on desired outcomes but typically involve controlled temperatures and pH levels.
The mechanism of action for rac-Rotigotine-d3 Methyl Ether Amide aligns closely with that of Rotigotine itself. It acts as an agonist at dopamine receptors, particularly exhibiting high affinity for D3 receptors while also interacting with D1 and D2 receptors.
This compound modulates neurotransmitter release and uptake within dopaminergic pathways, particularly influencing motor control areas in the brain such as the basal ganglia. Its pharmacokinetic profile indicates extensive metabolism via conjugation and n-dealkylation, involving various cytochrome P450 enzymes .
Relevant analyses often focus on its isotopic labeling properties which enhance detection sensitivity in analytical methods such as mass spectrometry.
rac-Rotigotine-d3 Methyl Ether Amide has several scientific applications:
This compound's unique properties make it valuable across various research disciplines, particularly those focused on neuropharmacology and drug development.
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5